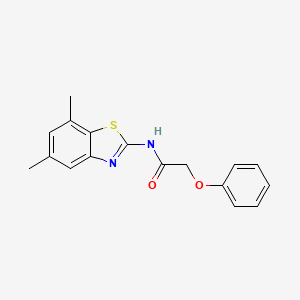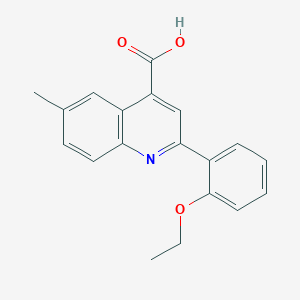![molecular formula C25H19NO5S B2775117 [9-(4-Methylphenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-phenylmethanone CAS No. 866895-52-5](/img/structure/B2775117.png)
[9-(4-Methylphenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-phenylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[9-(4-Methylphenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-phenylmethanone” is a complex organic compound. It has a molecular formula of C25H19NO5S . This compound is part of the quinolines family .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, featuring a quinoline core, a dioxino ring, and sulfonyl and methylphenyl groups . The exact structure can be determined using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available resources. As a quinoline derivative, it may participate in various organic reactions. Further information would require detailed study or experimental data .Physical And Chemical Properties Analysis
The compound has a molecular weight of 445.487 Da and a mono-isotopic mass of 445.098389 Da . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
One study describes the synthesis of fused quinoline derivatives, including compounds with a sulfonyl amino side chain, and investigates their DNA intercalative properties, cytotoxicity, antitumor activity, and ability to induce topoisomerase II-dependent DNA cleavage (Yamato et al., 1990). These compounds show significant antitumor activity, highlighting the potential of sulfonyl-containing quinoline derivatives in cancer research.
Antioxidant Properties
Research on the synthesis of novel 1,3,4,2-oxadiazaphosphepino[6,7-c]quinolinones and their antioxidant activities demonstrates the potential of quinoline derivatives as antioxidants (Hassan et al., 2017). These findings are important for developing therapeutic agents aimed at oxidative stress-related diseases.
Fluorescent Tags and Indicators
The development of 9-iminopyronin analogues with large Stokes shifts for biochemical and biological applications as fluorescent tags and indicators is another fascinating area of research (Horváth et al., 2015). These compounds exhibit high brightness, thermal and photochemical stability, making them suitable for multichannel imaging and possibly as pH sensors.
Antimicrobial Activity
A study on the design, synthesis, antimicrobial activity, and molecular docking studies of sulfonylquinoxaline derivatives demonstrates the potential of these compounds as antimicrobial agents (Ammar et al., 2020). This research is crucial for developing new antibacterial and antifungal therapies, especially against drug-resistant strains.
Electroanalytical Applications
The voltammetric study of 4-methyl-N-quinolin-8-ylbenzenesulfonamide, a compound with a similar structure to the commercial extractant LIX 34, at a carbon paste electrode reveals its potential in electroanalytical applications (Abelairas et al., 1994). This research highlights the importance of sulfonyl-containing quinolines in analytical chemistry, particularly in the development of sensitive and selective electrochemical sensors.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[9-(4-methylphenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO5S/c1-16-7-9-18(10-8-16)32(28,29)25-19-13-22-23(31-12-11-30-22)14-21(19)26-15-20(25)24(27)17-5-3-2-4-6-17/h2-10,13-15H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBQPDRQJSUGNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC4=C(C=C32)OCCO4)C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[9-(4-Methylphenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-phenylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Chlorophenyl)sulfonyl]-4-phenyl-3-butenal oxime](/img/structure/B2775035.png)
![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-1H-indole-2-carboxamide](/img/structure/B2775037.png)
![1-Adamantyl[(4-methylbenzoyl)amino]acetic acid](/img/structure/B2775038.png)
![2-({1-[2-(1,2-Benzoxazol-3-yl)acetyl]piperidin-4-yl}methyl)-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2775040.png)
![Methyl 2-[[5-methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2775041.png)
![N-(3-chloro-4-methylphenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2775042.png)

![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B2775044.png)

![3,4,5-trimethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B2775048.png)


![N-(1-cyanocycloheptyl)-2-[5-(cyclopropylsulfamoyl)-2-methoxyanilino]acetamide](/img/structure/B2775055.png)
